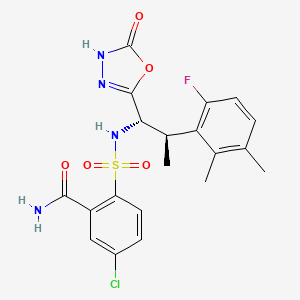

TAS1553

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H20ClFN4O5S |

|---|---|

Molecular Weight |

482.9 g/mol |

IUPAC Name |

5-chloro-2-[[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(2-oxo-3H-1,3,4-oxadiazol-5-yl)propyl]sulfamoyl]benzamide |

InChI |

InChI=1S/C20H20ClFN4O5S/c1-9-4-6-14(22)16(10(9)2)11(3)17(19-24-25-20(28)31-19)26-32(29,30)15-7-5-12(21)8-13(15)18(23)27/h4-8,11,17,26H,1-3H3,(H2,23,27)(H,25,28)/t11-,17+/m1/s1 |

InChI Key |

DUYRWEBTZNUILI-DIFFPNOSSA-N |

Isomeric SMILES |

CC1=C(C(=C(C=C1)F)[C@@H](C)[C@@H](C2=NNC(=O)O2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)C(=O)N)C |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(C)C(C2=NNC(=O)O2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)C(=O)N)C |

Origin of Product |

United States |

Foundational & Exploratory

TAS1553: A Deep Dive into its Mechanism of Action in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAS1553 is a novel, orally bioavailable small molecule inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair. By disrupting the protein-protein interaction between the R1 and R2 subunits of RNR, this compound effectively depletes the intracellular pool of deoxyribonucleotide triphosphates (dNTPs). This targeted inhibition induces significant DNA replication stress, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated the potent and selective antitumor activity of this compound across a range of hematological and solid tumor models. Notably, the expression of Schlafen family member 11 (SLFN11) has been identified as a potential predictive biomarker for sensitivity to this compound, suggesting a personalized medicine approach for its clinical application. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to this compound

This compound is a first-in-class inhibitor that targets the interaction between the R1 and R2 subunits of ribonucleotide reductase (RNR).[1][2][3] RNR is the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotide triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[1] The activity of RNR is frequently upregulated in cancer cells to support their high proliferative rate, making it an attractive target for anticancer therapy. Unlike traditional RNR inhibitors that target the enzyme's active site, this compound offers a distinct mechanism by preventing the formation of the active RNR holoenzyme.[1][4]

Core Mechanism of Action: Inhibition of RNR Subunit Interaction

The primary mechanism of action of this compound is the allosteric inhibition of RNR through the disruption of the protein-protein interaction between its two subunits, RRM1 (R1) and RRM2 (R2).[1] This interaction is essential for the catalytic activity of the enzyme.

Binding Affinity and RNR Inhibition

This compound has been shown to bind to the R1 subunit of RNR with high affinity.[4] This binding prevents the assembly of the functional R1-R2 complex, thereby inhibiting the enzymatic conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).

| Parameter | Value | Reference |

| Binding Affinity (Kd) to R1 Subunit | 0.0349 ± 0.0009 µmol/L | [4] |

| IC50 for RNR Enzymatic Activity | 0.0542 µmol/L | [5] |

| IC50 for R1-R2 Subunit Interaction | 0.0396 µmol/L | [5] |

Downstream Cellular Effects

The inhibition of RNR by this compound triggers a cascade of downstream events within cancer cells, ultimately leading to their demise.

Depletion of dNTP Pools

By inhibiting RNR, this compound leads to a significant and rapid depletion of the intracellular dNTP pool, particularly the deoxyadenosine (B7792050) triphosphate (dATP) pool.[1][4][5] This imbalance in dNTPs is a critical initiating event in the cellular response to this compound. In preclinical models, a notable decrease in the intratumoral dATP pool was observed without a corresponding reduction in the ATP pool, highlighting the selectivity of this compound for the de novo DNA synthesis pathway.[5][6]

Induction of DNA Replication Stress

The scarcity of dNTPs caused by this compound treatment leads to the stalling of replication forks and the activation of the DNA damage response (DDR) pathway, a phenomenon known as DNA replication stress.[1] This is evidenced by the phosphorylation of key checkpoint proteins such as CHK1 and RPA2.

Cell Cycle Arrest and Apoptosis

Prolonged DNA replication stress ultimately triggers cell cycle arrest and programmed cell death (apoptosis). The induction of apoptosis by this compound is confirmed by the detection of cleaved poly(ADP-ribose) polymerase (PARP) and cleaved caspase-3, key markers of the apoptotic cascade.

Preclinical Antitumor Activity

This compound has demonstrated broad and potent antiproliferative activity against a panel of human cancer cell lines, including both solid and hematological malignancies.

In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| HCC1806 | Breast Cancer | 0.228 | [5] |

| HCC38 | Breast Cancer | 0.352 | [5] |

| MV-4-11 | Acute Myeloid Leukemia | N/A | [6][7] |

| BHL-89 | Chronic Lymphocytic Leukemia | 4.15 | [5] |

GI50: 50% growth inhibition concentration.

In Vivo Efficacy in Xenograft Models

Oral administration of this compound has shown significant antitumor efficacy in various xenograft models. In a rat xenograft model using MV-4-11 (acute myeloid leukemia) cells, daily oral administration of this compound for 14 days resulted in a dose-dependent inhibition of tumor growth.[4][5][6]

| Model | Treatment | Dosage | Outcome | Reference |

| MV-4-11 Rat Xenograft | This compound (p.o., q.d. for 14 days) | 150 mg/kg | Tumor growth inhibition | [5] |

| MV-4-11 Rat Xenograft | This compound (p.o., q.d. for 14 days) | 300 mg/kg | Tumor shrinkage (disappearance in 3/5 rats) | [5] |

| MV-4-11 Mouse Xenograft | This compound (100 mg/kg/day) + Cytarabine (10 mg/kg/day, 5 days) | N/A | Superior antitumor efficacy compared to monotherapy | [7] |

| CFPAC-1 Mouse Xenograft | This compound + Gemcitabine (20 mg/kg/day, q.wk.) | N/A | Striking antitumor efficacy | [7] |

SLFN11 as a Predictive Biomarker

Schlafen family member 11 (SLFN11) has been identified as a potential predictive biomarker for the cytotoxic effects of this compound.[1][8] SLFN11 is a nuclear protein involved in the cellular response to DNA damage and replication stress.[8][9] High expression of SLFN11 has been shown to sensitize cancer cells to DNA-damaging agents by promoting apoptosis.[8][10] In the context of this compound, depletion of SLFN11 has been observed to suppress the cytotoxic effect and caspase-3/7 activation induced by the drug, suggesting that SLFN11 expression could be used to select patients who are most likely to respond to this compound therapy.[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

RNR Enzymatic Activity Assay

-

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of RNR.

-

Methodology: The assay measures the conversion of a ribonucleoside diphosphate (B83284) (e.g., cytidine (B196190) diphosphate - CDP) to its corresponding deoxyribonucleoside diphosphate (dCDP) by recombinant human RNR. The reaction mixture typically includes the R1 and R2 subunits, the substrate, and various concentrations of the inhibitor. The amount of dCDP produced is quantified using a suitable method, such as high-performance liquid chromatography (HPLC). The IC50 value is then calculated.

RNR Subunit Interaction Assay (AlphaLISA)

-

Objective: To measure the ability of this compound to disrupt the interaction between the R1 and R2 subunits of RNR.

-

Methodology: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is employed. Recombinant R1 and R2 proteins are tagged with donor and acceptor beads, respectively. When R1 and R2 interact, the beads are brought into close proximity, resulting in a luminescent signal upon excitation. This compound is added at various concentrations, and the reduction in the luminescent signal is measured to determine the IC50 for the inhibition of the protein-protein interaction.

Cell Viability Assay

-

Objective: To assess the antiproliferative effect of this compound on cancer cell lines.

-

Methodology: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). The CellTiter-Glo® reagent is then added, and the resulting luminescence is measured. The GI50 value is calculated from the dose-response curve.

Measurement of Intracellular dNTP Pools

-

Objective: To quantify the changes in intracellular dNTP levels following this compound treatment.

-

Methodology: Cells are treated with this compound for a defined time. The cells are then lysed, and the nucleotides are extracted. The dNTPs in the cell extracts are separated and quantified using high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).

Western Blot Analysis for DNA Replication Stress and Apoptosis Markers

-

Objective: To detect the activation of the DNA damage response and the induction of apoptosis.

-

Methodology: Cells are treated with this compound, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated forms of CHK1 and RPA2 (for replication stress) and for cleaved PARP and cleaved caspase-3 (for apoptosis). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, typically via chemiluminescence.

Conclusion

This compound represents a promising novel approach to cancer therapy by selectively targeting the RNR enzyme through a unique mechanism of inhibiting subunit interaction. Its ability to induce profound DNA replication stress and apoptosis in cancer cells, coupled with its oral bioavailability and demonstrated in vivo efficacy, underscores its potential as a valuable therapeutic agent. The identification of SLFN11 as a potential predictive biomarker paves the way for a more personalized and effective clinical application of this compound. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this innovative RNR inhibitor in the treatment of various cancers.

References

- 1. This compound, a small molecule subunit interaction inhibitor of ribonucleotide reductase, exhibits antitumor activity by causing DNA replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound, a small molecule subunit interaction inhibitor of ribonucleotide reductase, exhibits antitumor activity by causing DNA replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of Schlafen 11 (SLFN11) as a predictive biomarker for targeting the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

The Molecular Target of TAS1553: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS1553 is an orally available, first-in-class small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical models of both hematological and solid tumors.[1][2] This document provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, and the methodologies used to characterize its activity.

Molecular Target: Ribonucleotide Reductase (RNR)

The primary molecular target of this compound is human ribonucleotide reductase (RNR) .[1][3] RNR is a critical enzyme responsible for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[1][3] The enzyme is a heterotetramer composed of two subunits, R1 (encoded by the RRM1 gene) and R2 (encoded by the RRM2 gene).[1] The interaction and assembly of these two subunits are indispensable for the enzyme's catalytic activity.[1][3]

This compound does not bind to the active site of the enzyme but rather functions as a protein-protein interaction inhibitor .[3][4] It specifically blocks the interaction between the R1 and R2 subunits, thereby preventing the formation of the active RNR enzyme complex.[1][3]

Mechanism of Action

By inhibiting the R1-R2 subunit interaction, this compound effectively abrogates RNR's enzymatic function. This leads to a cascade of downstream cellular events:

-

Depletion of dNTP Pools: The most immediate consequence of RNR inhibition by this compound is a significant reduction in the intracellular pool of dNTPs, particularly deoxyadenosine (B7792050) triphosphate (dATP).[5]

-

Induction of DNA Replication Stress: The scarcity of dNTPs leads to the stalling of replication forks and induces DNA replication stress.[4][5] This is evidenced by the phosphorylation of key stress marker proteins such as Chk1 and RPA2.[5]

-

Cell Cycle Arrest and Apoptosis: The sustained DNA replication stress ultimately triggers cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[1][3]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Reference |

| IC₅₀ (RNR Enzymatic Activity) | 0.0542 µM | [6] |

| IC₅₀ (R1-R2 Interaction) | 0.0396 µM | [6] |

| Kd (Binding to R1 subunit) | 0.0349 µM | [5] |

Table 2: Anti-proliferative Activity (GI₅₀) in Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

| HCC1806 | Breast Cancer | 0.228 | [6] |

| BHL-89 | Chronic Lymphocytic Leukemia | 4.15 | [6] |

Experimental Protocols

RNR R1-R2 Interaction Assay (AlphaLISA)

This protocol outlines the methodology to quantify the inhibitory effect of this compound on the interaction between the R1 and R2 subunits of RNR using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

Experimental Workflow:

Caption: Workflow for the RNR R1-R2 AlphaLISA assay.

Materials:

-

Recombinant human R1 subunit (biotinylated)

-

Recombinant human R2 subunit (GST-tagged)

-

This compound

-

AlphaLISA Streptavidin Donor beads

-

AlphaLISA anti-GST Acceptor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well white opaque microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the biotinylated R1 subunit, GST-tagged R2 subunit, and the this compound dilution (or vehicle control).

-

Incubate the mixture at room temperature for 60 minutes to allow for protein-protein interaction and inhibitor binding.

-

Add a mixture of AlphaLISA Streptavidin Donor beads and anti-GST Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an EnVision plate reader (or equivalent) with excitation at 680 nm and emission at 615 nm.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

RNR Enzymatic Activity Assay

This protocol describes a method to measure the enzymatic activity of RNR and the inhibitory effect of this compound.

Procedure:

-

Prepare a reaction mixture containing assay buffer, dithiothreitol (B142953) (DTT), magnesium acetate, ATP, and the RNR substrate (e.g., [¹⁴C]-CDP).

-

Add recombinant human RNR (pre-incubated with or without this compound) to initiate the reaction.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Separate the product (e.g., [¹⁴C]-dCDP) from the substrate using HPLC.

-

Quantify the amount of product formed using a radioactivity detector.

-

Determine the percentage of inhibition and the IC₅₀ value for this compound.

Cellular dNTP Pool Measurement

This protocol outlines the quantification of intracellular dNTP pools in cancer cells following treatment with this compound.

Procedure:

-

Culture cancer cells to the desired density and treat with various concentrations of this compound for a specified time.

-

Harvest the cells and extract the nucleotides using a cold methanol-based extraction method.[7]

-

Separate the dNTPs from other nucleotides using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[7]

-

Quantify the levels of dATP, dGTP, dCTP, and dTTP based on standard curves.

-

Analyze the dose-dependent effect of this compound on the dNTP pools.

Predictive Biomarker: SLFN11

Preclinical studies have identified Schlafen family member 11 (SLFN11) as a potential predictive biomarker for the cytotoxic effects of this compound.[6] Cancer cell lines with high expression of SLFN11 demonstrate greater sensitivity to this compound-induced apoptosis.[6][8] Therefore, assessing SLFN11 expression in tumors may help in identifying patients who are more likely to respond to this compound treatment.[6]

Logical Relationship of SLFN11 and this compound Efficacy

Caption: Role of SLFN11 in this compound-induced cell fate.

Clinical Development

This compound is currently being investigated in a Phase 1 clinical trial (NCT04921213) for the treatment of relapsed or refractory acute myeloid leukemia (AML) and other myeloid neoplasms.[9] This study is evaluating the safety, pharmacokinetics, and preliminary efficacy of this compound in this patient population.[9]

Conclusion

This compound is a potent and selective inhibitor of the RNR R1-R2 subunit interaction, representing a novel approach to targeting the de novo dNTP synthesis pathway. Its mechanism of action, centered on the induction of DNA replication stress, has shown promising anti-tumor activity. The identification of SLFN11 as a potential predictive biomarker may further enhance its clinical utility. Ongoing clinical trials will be crucial in determining the therapeutic potential of this compound in cancer treatment.

References

- 1. This compound, a small molecule subunit interaction inhibitor of ribonucleotide reductase, exhibits antitumor activity by causing DNA replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a small molecule subunit interaction inhibitor of ribonucleotide reductase, exhibits antitumor activity by causing DNA replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

The Discovery and Development of TAS1553: A Novel Ribonucleotide Reductase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TAS1553 is a novel, orally bioavailable small molecule inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1][2] Developed by Taiho Pharmaceutical, this compound represents a promising new approach in cancer therapy by targeting the protein-protein interaction between the R1 and R2 subunits of RNR.[3][4] This disruption leads to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool, inducing DNA replication stress and subsequent apoptosis in cancer cells.[4][5] Preclinical studies have demonstrated potent in vitro and in vivo antitumor activity across a range of hematological and solid tumor models.[3] A Phase 1 clinical trial is currently underway to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed or refractory acute myeloid leukemia (AML) and other myeloid neoplasms.[6][7] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound.

Introduction to Ribonucleotide Reductase as a Therapeutic Target

Ribonucleotide reductase (RNR) is a heterodimeric enzyme composed of two subunits, R1 (RRM1) and R2 (RRM2), that catalyzes the rate-limiting step in the de novo synthesis of dNTPs.[3][4] This process is essential for DNA replication and repair, making RNR a well-established target for anticancer therapies.[3] By inhibiting RNR, the supply of necessary building blocks for DNA is cut off, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1] this compound distinguishes itself from other RNR inhibitors by not directly targeting the active site, but rather by preventing the crucial interaction between the R1 and R2 subunits, offering a potentially more selective mechanism of action.[3]

Discovery of this compound

The discovery of this compound was the result of a targeted effort to identify small molecules that could disrupt the R1-R2 protein-protein interaction of RNR. This was achieved through the development of a high-throughput screening assay to identify compounds that could inhibit this interaction. Promising hits were then optimized through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.

Mechanism of Action

This compound functions as a protein-protein interaction inhibitor.[5] It binds to the R1 subunit of RNR, preventing its association with the R2 subunit.[4] This inhibition of RNR holoenzyme formation blocks the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, leading to a significant reduction in the intracellular dNTP pool, particularly dATP.[4][5] The resulting dNTP imbalance causes DNA replication stress, characterized by the stalling of replication forks and the activation of the DNA damage response pathway, ultimately triggering apoptosis and cell death in cancer cells.[4]

Preclinical Development

In Vitro Activity

This compound has demonstrated potent and broad antiproliferative activity against a panel of human solid and hematological cancer cell lines.[4] The half-maximal inhibitory concentration (IC50) for RNR enzymatic activity and the R1-R2 protein-protein interaction, along with the half-maximal growth inhibition (GI50) values for various cell lines are summarized below.

| Parameter | Value (µM) | Reference |

| RNR Enzymatic Activity IC50 | 0.0542 | [4] |

| R1-R2 Interaction IC50 | 0.0396 | [5] |

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| MV-4-11 | Acute Myeloid Leukemia | 0.279 | [4] |

| MOLM-13 | Acute Myeloid Leukemia | 0.331 | [4] |

| HL-60 | Acute Promyelocytic Leukemia | 0.386 | [4] |

| K562 | Chronic Myeloid Leukemia | 0.415 | [4] |

| HCC38 | Breast Cancer | 0.228 | [4] |

| A549 | Non-Small Cell Lung Cancer | 0.523 | [4] |

| HCT116 | Colorectal Cancer | 0.375 | [4] |

| PANC-1 | Pancreatic Cancer | 0.612 | [4] |

In Vivo Antitumor Efficacy

Oral administration of this compound has shown significant antitumor efficacy in various xenograft models of human cancers.[3]

| Xenograft Model | Dose (mg/kg) | Treatment Schedule | Tumor Growth Inhibition (T/C %) | Reference |

| MV-4-11 (AML) | 50 | Once daily for 14 days | 52.0 | [5] |

| MV-4-11 (AML) | 100 | Once daily for 14 days | 45.0 | [5] |

| MV-4-11 (AML) | 200 | Once daily for 14 days | 29.4 | [5] |

| HCC38 (Breast Cancer) | 100 | Once daily for 14 days | Significant inhibition (p<0.001) | [8] |

In a systemic AML model, daily oral administration of this compound at 100 mg/kg provided a significant survival benefit.[8]

Biomarker Identification

Preclinical studies have identified Schlafen family member 11 (SLFN11) as a potential predictive biomarker for the cytotoxic effect of this compound.[3] SLFN11 is a nuclear protein involved in the DNA damage response, and its expression has been correlated with sensitivity to various DNA-damaging agents.[9][10] Higher expression of SLFN11 may indicate a greater dependence on DNA replication and repair pathways, making cancer cells more susceptible to the effects of RNR inhibition by this compound.

Clinical Development

This compound is currently being evaluated in a Phase 1, open-label, multicenter, first-in-human clinical trial (NCT04637009).[6][7] The study aims to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of orally administered this compound in adult patients with relapsed or refractory acute myeloid leukemia (AML) and other myeloid neoplasms.[7] The trial is designed in two parts: a dose-escalation phase to determine the recommended Phase 2 dose, followed by a dose-expansion phase to further evaluate the safety and efficacy in specific patient cohorts.[6] As of late 2025, no results from this clinical trial have been publicly reported.

Experimental Protocols

RNR Protein-Protein Interaction Assay (AlphaLISA)

This assay is designed to quantify the ability of a compound to inhibit the interaction between the RNR R1 and R2 subunits.

Materials:

-

Recombinant human RNR R1 and R2 proteins

-

AlphaLISA acceptor beads conjugated to an anti-R1 antibody

-

AlphaLISA donor beads conjugated to an anti-R2 antibody

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates

-

Test compound (this compound)

Protocol:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the R1 protein and the acceptor beads. Incubate for 60 minutes at room temperature.

-

Add the test compound to the wells.

-

Add the R2 protein to the wells and incubate for 60 minutes at room temperature.

-

Add the donor beads and incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

The signal generated is proportional to the extent of the R1-R2 interaction. The IC50 value is calculated from the dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Opaque-walled 96-well plates

-

Test compound (this compound)

-

CellTiter-Glo® Reagent

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

The GI50 value is calculated from the dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line

-

Matrigel (optional)

-

Test compound (this compound) formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously implant human cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally according to the desired dose and schedule.

-

Measure tumor volume with calipers two to three times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, calculate the tumor growth inhibition (T/C %) and assess statistical significance.

Future Directions

The ongoing Phase 1 clinical trial of this compound will provide crucial information on its safety, tolerability, and preliminary efficacy in patients with myeloid malignancies. Future studies will likely focus on expanding the clinical evaluation of this compound to other tumor types, both as a monotherapy and in combination with other anticancer agents. Further investigation into the role of SLFN11 as a predictive biomarker will be essential for patient selection and optimizing the clinical application of this compound. The unique mechanism of action of this compound as a protein-protein interaction inhibitor of RNR holds significant promise for the development of a new class of targeted cancer therapies.

References

- 1. SLFN11, far from being limited to responding to cancer DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. novartis.com [novartis.com]

- 3. This compound, a small molecule subunit interaction inhibitor of ribonucleotide reductase, exhibits antitumor activity by causing DNA replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a small molecule subunit interaction inhibitor of ribonucleotide reductase, exhibits antitumor activity by causing DNA replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. hra.nhs.uk [hra.nhs.uk]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance [frontiersin.org]

- 10. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of TAS1553: A Deep Dive into T-Cell Dynamics

For Immediate Release

[City, State] – December 4, 2025 – TAS1553, an investigational oral small-molecule inhibitor, is currently under evaluation for its potential as an anti-cancer therapeutic. While its primary mechanism of action is the inhibition of the protein-protein interaction between the R1 and R2 subunits of ribonucleotide reductase (RNR), leading to DNA replication stress and cell cycle arrest in tumor cells, emerging evidence suggests that this compound may also exert significant immunomodulatory effects within the tumor microenvironment.[1][2] This technical guide provides a comprehensive overview of the known and potential impacts of this compound on T-lymphocytes, a critical component of the anti-tumor immune response.

Core Mechanism of Action: RNR Inhibition

This compound is designed to disrupt the assembly of the RNR enzyme complex, which is essential for the de novo synthesis of deoxyribonucleotide triphosphates (dNTPs).[1] By inhibiting RNR, this compound effectively depletes the cellular pool of dNTPs, which are the building blocks for DNA replication and repair. This selective pressure on rapidly dividing cancer cells leads to stalled replication forks, accumulation of DNA damage, and ultimately, apoptosis.[1]

Immunomodulatory Potential: A Focus on T-Cells

Beyond its direct cytotoxic effects on tumor cells, this compound is reported to have potential immunomodulating activities. Preliminary information suggests that treatment with this compound may lead to an increase in the number of cytotoxic CD8+ T-cells and an elevation in the expression of interferon-gamma (IFNγ) within the tumor microenvironment. These observations are critical as they point towards a dual mechanism of action for this compound: direct tumor cell killing and enhancement of the host's anti-tumor immunity.

The Role of CD8+ T-Cells and Interferon-Gamma

CD8+ T-cells, often referred to as cytotoxic T-lymphocytes (CTLs), are the primary effectors of the adaptive immune response against cancerous cells. Upon recognition of tumor-associated antigens presented on the surface of cancer cells, CD8+ T-cells become activated and release cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target cells.

Interferon-gamma is a pleiotropic cytokine with potent anti-tumor and immunomodulatory functions. Secreted by activated T-cells and natural killer (NK) cells, IFNγ can directly inhibit tumor cell proliferation and induce apoptosis. Furthermore, it plays a crucial role in shaping the anti-tumor immune response by:

-

Enhancing antigen presentation: IFNγ upregulates the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, making them more visible to CD8+ T-cells.

-

Activating other immune cells: It activates macrophages and NK cells, further augmenting the anti-tumor response.

-

Promoting a Th1-polarized immune response: IFNγ is a hallmark cytokine of the T helper 1 (Th1) response, which is associated with effective cell-mediated immunity against tumors.

The potential of this compound to increase both the number of CD8+ T-cells and the levels of IFNγ in the tumor microenvironment suggests a synergistic interplay between the drug's direct anti-cancer effects and the host's immune system.

Signaling Pathways and Experimental Workflows

The precise signaling pathways within T-cells that are modulated by this compound are not yet fully elucidated in publicly available literature. However, we can hypothesize potential mechanisms and outline the experimental workflows that would be necessary to investigate these effects.

Hypothetical Signaling Pathway Modulation in T-Cells by this compound

The following diagram illustrates a hypothetical signaling cascade that could be influenced by this compound, leading to enhanced T-cell effector function.

References

- 1. This compound, a small molecule subunit interaction inhibitor of ribonucleotide reductase, exhibits antitumor activity by causing DNA replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a small molecule subunit interaction inhibitor of ribonucleotide reductase, exhibits antitumor activity by causing DNA replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TAS1553 in Inducing Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS1553 is a novel, orally available small molecule inhibitor of ribonucleotide reductase (RNR), a critical enzyme for de novo DNA synthesis. By disrupting the interaction between the R1 and R2 subunits of RNR, this compound effectively depletes the intracellular pool of deoxyribonucleotide triphosphates (dNTPs), leading to DNA replication stress and subsequent cell cycle arrest. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in inducing cell cycle arrest, and presents key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction

The uncontrolled proliferation of cancer cells is a hallmark of malignancy, often driven by dysregulation of the cell cycle. Targeting key components of the cell cycle machinery is a well-established strategy in cancer therapy. Ribonucleotide reductase (RNR) catalyzes the rate-limiting step in the de novo synthesis of dNTPs, the building blocks of DNA. Its activity is essential for DNA replication and repair, and its expression is frequently elevated in cancer cells. This compound is a first-in-class RNR inhibitor that uniquely functions by preventing the crucial protein-protein interaction between the RNR subunits R1 and R2.[1] This mode of action leads to a cascade of cellular events culminating in the inhibition of tumor growth.

Mechanism of Action: Induction of Cell Cycle Arrest

The primary mechanism by which this compound exerts its anti-proliferative effects is through the induction of cell cycle arrest, which is a direct consequence of its RNR inhibitory activity.[1]

Inhibition of Ribonucleotide Reductase and dNTP Pool Depletion

This compound binds to the R1 subunit of RNR, preventing its interaction with the R2 subunit. This disruption is essential for RNR's catalytic activity. The inhibition of RNR leads to a significant reduction in the intracellular pools of dNTPs. Notably, treatment with this compound results in a dramatic and rapid decrease in the deoxyadenosine (B7792050) triphosphate (dATP) pool.[2][3]

DNA Replication Stress and S-Phase Arrest

The depletion of dNTPs, particularly dATP, severely hampers DNA synthesis, leading to a state known as DNA replication stress. This is characterized by the stalling of replication forks. The cellular response to replication stress involves the activation of the DNA damage response (DDR) pathway. Key proteins in this pathway, such as the checkpoint kinase 1 (Chk1) and Replication Protein A (RPA), are phosphorylated and activated. While direct flow cytometry data for this compound is not widely published, the pronounced induction of DNA replication stress strongly suggests an arrest in the S-phase of the cell cycle, as this is the phase where DNA synthesis occurs.[4][5]

Downstream Signaling and Apoptosis

Prolonged replication stress and the inability to complete DNA synthesis trigger downstream signaling pathways that can lead to apoptosis (programmed cell death). Key markers of apoptosis, such as cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved caspase-3, are observed following this compound treatment. Furthermore, the protein SLFN11 has been identified as a potential biomarker that may predict the cytotoxic efficacy of this compound.[2]

Quantitative Data

The following tables summarize the quantitative data regarding the activity of this compound from preclinical studies.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | GI50 (µM) |

| HCC38 | Breast Cancer | 0.352 |

| MV-4-11 | Acute Myeloid Leukemia | 0.393 |

| A549 | Lung Cancer | 0.415 |

| HCT116 | Colon Cancer | 0.228 |

| PANC-1 | Pancreatic Cancer | 0.567 |

GI50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data is illustrative and compiled from various sources.

Table 2: Effect of this compound on Intracellular dATP Pools

| Cell Line | This compound Concentration (µM) | Time (hours) | dATP Pool Reduction (%) |

| HCC38 | 1 | 2 | > 80 |

| MV-4-11 | 1 | 2 | > 80 |

| HCC38 | 10 | 0.5 | Significant Reduction |

| MV-4-11 | 10 | 0.5 | Significant Reduction |

Data is illustrative and based on findings from published studies.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on the cell cycle.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[6][7][8][9]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency and treat with this compound at various concentrations for the desired duration. Include a vehicle-treated control.

-

Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubation: Incubate the cells on ice or at -20°C for at least 2 hours to ensure proper fixation.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle and DNA Damage Response Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and DNA damage response.[10][11][12][13][14]

Materials:

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-phospho-RPA2 (Ser4/8), anti-RPA2, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Treat cells with this compound as described above. Lyse the cells in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

Quantification of Intracellular dNTP Pools by LC-MS/MS

This protocol allows for the precise measurement of intracellular dNTP levels.[15][16][17][18]

Materials:

-

Methanol (ice-cold)

-

LC-MS/MS system

-

dNTP standards

Procedure:

-

Metabolite Extraction: Treat cells with this compound. Harvest the cells and extract the intracellular metabolites by adding ice-cold 80% methanol.

-

Sample Preparation: Centrifuge the samples to pellet cell debris. Collect the supernatant containing the metabolites and dry it under a vacuum.

-

Reconstitution: Reconstitute the dried metabolites in a suitable buffer for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the samples into the LC-MS/MS system. Separate the dNTPs using a suitable chromatography column and detect them using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Quantification: Quantify the dNTP levels by comparing the peak areas of the samples to a standard curve generated with known concentrations of dNTP standards.

Visualizations

The following diagrams illustrate the signaling pathway of this compound-induced cell cycle arrest and a typical experimental workflow.

Caption: this compound Signaling Pathway.

Caption: Experimental Workflow for this compound Analysis.

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental process in cancer cell proliferation. Its mechanism of inducing cell cycle arrest through the inhibition of RNR and subsequent DNA replication stress provides a clear rationale for its development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and similar agents in cancer therapy. Further investigation into the specifics of the S-phase arrest and the role of biomarkers like SLFN11 will be crucial for the clinical advancement of this compound.

References

- 1. Facebook [cancer.gov]

- 2. This compound, a small molecule subunit interaction inhibitor of ribonucleotide reductase, exhibits antitumor activity by causing DNA replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a small molecule subunit interaction inhibitor of ribonucleotide reductase, exhibits antitumor activity by causing DNA replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. vet.cornell.edu [vet.cornell.edu]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. Phospho-Chk1 (Ser296) Antibody (#2349) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 12. Western blot protocol | Abcam [abcam.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. ptglab.com [ptglab.com]

- 15. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. experts.umn.edu [experts.umn.edu]

- 17. researchgate.net [researchgate.net]

- 18. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]

Preclinical Efficacy of TAS1553: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS1553 is an orally bioavailable, small-molecule inhibitor of ribonucleotide reductase (RNR), a critical enzyme for de novo DNA synthesis.[1] By disrupting the protein-protein interaction between the RNR subunits R1 and R2, this compound effectively depletes the deoxyribonucleotide triphosphate (dNTP) pool, leading to DNA replication stress, cell cycle arrest, and apoptosis in cancer cells.[1] This technical guide summarizes the key preclinical findings that demonstrate the efficacy of this compound as a promising anti-cancer agent, presenting quantitative data, experimental methodologies, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound uniquely targets the interaction between the R1 and R2 subunits of RNR, preventing the assembly of the active enzyme complex.[1][2] This allosteric inhibition is distinct from other RNR inhibitors that target the enzyme's active site.[1] The inhibition of RNR activity leads to a significant reduction in the intracellular pool of dNTPs, particularly deoxyadenosine (B7792050) triphosphate (dATP), which is essential for DNA replication and repair.[1][3] The resulting DNA replication stress triggers a cascade of cellular responses, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[1][3]

Caption: Mechanism of action of this compound.

In Vitro Efficacy

This compound has demonstrated potent and broad anti-proliferative activity across a range of human cancer cell lines.

Enzyme and Cell-Based Assays

| Assay Type | Target/Cell Line | Metric | Value (µM) | Reference |

| RNR Enzymatic Assay | Recombinant RNR | IC50 | 0.0542 | [4] |

| RNR Subunit Interaction Assay | - | IC50 | 0.0396 | [5][6] |

| Anti-proliferative Assay | HCC1806 (Breast Cancer) | GI50 | 0.228 | [4] |

| Anti-proliferative Assay | BHL-89 (Chronic Lymphocytic Leukemia) | GI50 | 4.15 | [4] |

| Anti-proliferative Assay | A673 (Ewing's Sarcoma) | GI50 | ~1.0 | [7] |

| Anti-proliferative Assay | Neuroblastoma Cell Lines | IC50 | Low µM range | [8] |

Experimental Protocols

RNR Enzymatic Activity Assay: The inhibitory effect of this compound on RNR activity was assessed using a standard assay that measures the conversion of a ribonucleotide substrate to its corresponding deoxyribonucleotide. The reaction mixture typically contains recombinant RNR enzyme, the substrate (e.g., CDP), a reducing agent (e.g., dithiothreitol), and varying concentrations of the inhibitor. The amount of deoxyribonucleotide produced is quantified, often by HPLC, to determine the IC50 value.

Anti-proliferative Activity (CellTiter-Glo® Assay): Human cancer cell lines were seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours).[5] Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[5] The GI50 (concentration for 50% of maximal inhibition of cell growth) values were calculated from the dose-response curves.[5]

Measurement of Intracellular dNTP Pools (HPLC Analysis): Cells were treated with this compound for a defined time. Following treatment, cellular metabolites were extracted, typically using a cold methanol-based solution. The levels of intracellular dNTPs (dATP, dCTP, dGTP, dTTP) were then quantified by high-performance liquid chromatography (HPLC) analysis.[5]

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models of both hematological and solid tumors.[1][3]

Xenograft Model Data

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| MV-4-11 | Acute Myeloid Leukemia (AML) | 150 mg/kg, p.o., q.d. for 14 days | Significant TGI | [3] |

| MV-4-11 | Acute Myeloid Leukemia (AML) | 300 mg/kg, p.o., q.d. for 14 days | Tumor shrinkage, some tumor disappearance | [3] |

| MV-4-11 (systemic) | Acute Myeloid Leukemia (AML) | 100 mg/kg, p.o., q.d. | Significant survival benefit | [1][9] |

| HCC38 | Breast Cancer | 100 mg/kg, p.o., q.d. for 14 days | Significant TGI | [9] |

| CFPAC-1 | Pancreatic Cancer | 20 mg/kg/day gemcitabine (B846) + this compound | Striking antitumor efficacy | [5] |

Experimental Protocols

Xenograft Tumor Model Establishment: Human cancer cells (e.g., MV-4-11, HCC38) were subcutaneously implanted into immunocompromised mice (e.g., athymic nude mice).[5][9] For systemic models, cells were introduced intravenously.[9] Tumors were allowed to grow to a palpable size before the initiation of treatment.[9]

Drug Administration and Tumor Measurement: this compound was administered orally (p.o.) at the specified doses and schedules.[5][9] Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2.[9] Body weight was also monitored as an indicator of toxicity.[9] At the end of the study, tumors were often excised for further pharmacodynamic analysis.[3]

Caption: General workflow for in vivo xenograft studies.

Biomarker and Combination Therapies

SLFN11 as a Predictive Biomarker

Preclinical studies have identified Schlafen family member 11 (SLFN11) as a potential predictive biomarker for the cytotoxic effects of this compound.[1][3] Higher expression of SLFN11 has been correlated with increased sensitivity to this compound in cancer cell lines.[7] SLFN11 is known to play a role in the DNA damage response and can potentiate the effects of DNA replication stress-inducing agents.[10][11][12]

Synergistic Effects with Nucleoside Analogues

This compound has demonstrated synergistic anti-tumor activity when combined with nucleoside analogues such as cytarabine (B982) and gemcitabine.[5] The proposed mechanism for this synergy involves the inhibition of the de novo dNTP synthesis pathway by this compound, which in turn activates the nucleoside salvage pathway.[5] This leads to increased intracellular accumulation of the active metabolites of the nucleoside analogues, enhancing their cytotoxic effects.[5]

References

- 1. This compound, a small molecule subunit interaction inhibitor of ribonucleotide reductase, exhibits antitumor activity by causing DNA replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a small molecule subunit interaction inhibitor of ribonucleotide reductase, exhibits antitumor activity by causing DNA replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. abmole.com [abmole.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance [frontiersin.org]

- 11. The role of Schlafen 11 (SLFN11) as a predictive biomarker for targeting the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SLFN11, far from being limited to responding to cancer DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

TAS1553: A Technical Guide for Hematological Malignancy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS1553 is an investigational, orally bioavailable small-molecule inhibitor of ribonucleotide reductase (RNR) currently under evaluation for the treatment of hematological malignancies.[1] This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of this compound, intended to inform researchers and drug development professionals in the field of hematology. As of December 2025, clinical data from the ongoing Phase 1 trial (NCT04637009) in patients with relapsed or refractory acute myeloid leukemia (AML) and other myeloid neoplasms have not yet been publicly reported.[2]

Mechanism of Action

This compound exerts its antineoplastic effects by uniquely targeting the protein-protein interaction between the two subunits of the RNR enzyme, RRM1 and RRM2.[1] Unlike traditional RNR inhibitors that target the enzyme's active site, this compound prevents the formation of the active RNR holoenzyme. This inhibition leads to a depletion of the intracellular deoxyribonucleotide triphosphate (dNTP) pool, which is essential for DNA replication and repair. The resulting dNTP imbalance induces DNA replication stress, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]

Signaling Pathway

The mechanism of this compound-induced cell death is initiated by the inhibition of RNR, leading to a cascade of events characteristic of DNA replication stress.

Preclinical Data

The primary source of publicly available preclinical data on this compound is a 2022 publication in Communications Biology by Ueno et al.

In Vitro Activity

This compound has demonstrated potent antiproliferative activity across a broad range of human cancer cell lines, including those of hematological origin. The growth inhibitory effects (GI50) in various hematological malignancy cell lines are summarized below.

| Cell Line | Cancer Type | GI50 (µM) |

| MV-4-11 | Acute Myeloid Leukemia | 0.228 |

| MOLM-13 | Acute Myeloid Leukemia | 0.315 |

| OCI-AML3 | Acute Myeloid Leukemia | 0.456 |

| HL-60 | Acute Promyelocytic Leukemia | 0.521 |

| K562 | Chronic Myeloid Leukemia | 1.25 |

| Ramos | Burkitt's Lymphoma | 0.897 |

Data extracted from Ueno et al., Communications Biology, 2022.[3]

In Vivo Efficacy in a Systemic AML Model

In a systemic mouse model of AML using MV-4-11 cells, oral administration of this compound at 100 mg/kg once daily resulted in a significant survival benefit compared to the vehicle control group.[4]

Experimental Protocols

The following are summaries of key experimental protocols from the foundational preclinical research on this compound. For full details, please refer to the supplementary information of Ueno et al., Communications Biology, 2022.

Cell Proliferation Assay

-

Cell Plating: Seed cancer cell lines in 96-well plates at an appropriate density.

-

Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Determine cell viability using a commercially available assay, such as CellTiter-Glo® (Promega).

-

Data Analysis: Calculate the GI50 values using a non-linear regression analysis.

Western Blot Analysis for DNA Damage Markers

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated Chk1 (Ser345) and total Chk1, followed by incubation with HRP-conjugated secondary antibodies.[3]

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Clinical Development

This compound is currently being investigated in a Phase 1 clinical trial (NCT04637009) for adult patients with relapsed or refractory AML and other myeloid neoplasms.[2] This is a first-in-human, open-label, dose-escalation and dose-expansion study to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound.[2] As of this writing, no results from this trial have been published.

Future Directions

The preclinical data for this compound are promising, demonstrating potent and selective activity against hematological malignancy models. The unique mechanism of action, targeting the RNR subunit interaction, may offer an advantage over traditional RNR inhibitors. The ongoing Phase 1 clinical trial will be critical in determining the safety and efficacy of this compound in patients. Future research may also explore combination strategies, as the mechanism of this compound-induced DNA replication stress could synergize with other anticancer agents.

References

- 1. This compound, a small molecule subunit interaction inhibitor of ribonucleotide reductase, exhibits antitumor activity by causing DNA replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. This compound, a small molecule subunit interaction inhibitor of ribonucleotide reductase, exhibits antitumor activity by causing DNA replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Investigating TAS1553 in Solid Tumor Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS1553 is an orally available small molecule inhibitor of ribonucleotide reductase (RNR), a critical enzyme for de novo DNA synthesis. By blocking the protein-protein interaction between the R1 and R2 subunits of RNR, this compound effectively depletes the intracellular pool of deoxyribonucleotide triphosphates (dNTPs).[1] This disruption of DNA synthesis leads to replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] Preclinical studies have demonstrated the anti-proliferative activity of this compound in various human cancer cell lines and robust antitumor efficacy in both hematological and solid tumor xenograft models.[2] This technical guide provides an in-depth overview of the investigation of this compound in solid tumor models, including quantitative efficacy data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Data Presentation: Efficacy of this compound in Solid Tumor Xenograft Models

The antitumor activity of this compound has been evaluated in various solid tumor xenograft models, both as a monotherapy and in combination with other chemotherapeutic agents. The following tables summarize the key quantitative data from these preclinical studies.

| Model | Treatment Group | Dosing Schedule | T/C Ratio (%)* | Reference |

| HCC38 (Breast Cancer) | This compound | 100 mg/kg, oral, once daily for 14 days | 40.4 | [1] |

| Capecitabine | 539 mg/kg, oral, once daily for 14 days | 67.9 | [1] | |

| Paclitaxel | 20 mg/kg, intravenous, once a week | 63.6 | [1] | |

| CFPAC-1 (Pancreatic Cancer) | This compound + Gemcitabine | This compound: Not specified; Gemcitabine: 20 mg/kg/day, q.wk. | Synergistic antitumor efficacy demonstrated** | [3] |

*T/C Ratio (%): Treatment group tumor volume / Control group tumor volume x 100 Specific tumor growth inhibition values for the combination therapy in the CFPAC-1 model were not publicly available in the reviewed literature, but the combination was reported to have striking antitumor efficacy. [3]

Experimental Protocols

Cell Line Derived Xenograft (CDX) Model Establishment

This protocol outlines the general procedure for establishing a subcutaneous xenograft model using a solid tumor cell line.

Materials:

-

Cancer cell line (e.g., HCC38)

-

Culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel (optional)

-

Female athymic nude or NOD/SCID mice (4-6 weeks old)

-

Syringes (1 mL) and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.

-

Cell Harvesting:

-

Wash cells with PBS.

-

Detach cells using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Wash the cell pellet with sterile PBS.

-

-

Cell Counting and Viability:

-

Resuspend the cell pellet in serum-free medium or PBS.

-

Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion.

-

-

Preparation of Cell Suspension for Injection:

-

Resuspend the cells to the desired concentration (e.g., 5 x 10^6 cells per 100 µL).

-

If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

-

-

Tumor Implantation:

-

Anesthetize the mouse.

-

Inject the cell suspension subcutaneously into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Width^2 x Length) / 2.

-

Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

-

In Vivo Antitumor Efficacy Study

This protocol describes a typical in vivo study to evaluate the antitumor efficacy of this compound.

Materials:

-

Tumor-bearing mice

-

This compound formulation for oral gavage

-

Vehicle control

-

Combination agent(s) (if applicable)

-

Dosing syringes and gavage needles

-

Calipers

-

Analytical balance

Procedure:

-

Treatment Administration:

-

Administer this compound and vehicle control to their respective groups via oral gavage according to the specified dosing schedule (e.g., daily for 14 days).

-

If applicable, administer the combination agent according to its established protocol.

-

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Observe mice for any signs of toxicity.

-

-

Endpoint:

-

The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

-

Data Analysis:

-

Calculate the T/C ratio to determine the antitumor efficacy.

-

Analyze changes in body weight as a measure of toxicity.

-

Perform statistical analysis to determine the significance of the observed differences between treatment groups.

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound Mechanism of Action.

Experimental Workflow for Investigating this compound in a Xenograft Model

Caption: In Vivo Xenograft Study Workflow.

Logical Relationship: Synergistic Effect of this compound with Nucleoside Analogues

Caption: this compound and Nucleoside Analogue Synergy.

References

- 1. This compound, a small molecule subunit interaction inhibitor of ribonucleotide reductase, exhibits antitumor activity by causing DNA replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a small molecule subunit interaction inhibitor of ribonucleotide reductase, exhibits antitumor activity by causing DNA replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

SLFN11: A Predictive Biomarker for the Novel Ribonucleotide Reductase Inhibitor TAS1553

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The identification of predictive biomarkers is paramount for advancing precision oncology and optimizing patient outcomes. Schlafen family member 11 (SLFN11), a nuclear protein with putative DNA/RNA helicase activity, has emerged as a robust predictive biomarker for sensitivity to a broad spectrum of DNA-damaging agents.[1][2] This technical guide delves into the role of SLFN11 as a predictive biomarker for TAS1553, a novel, orally available small molecule inhibitor of ribonucleotide reductase (RNR). This compound induces DNA replication stress by inhibiting the interaction between the RNR subunits R1 and R2, leading to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool necessary for DNA synthesis.[3] Preclinical evidence strongly suggests that cancer cells with high SLFN11 expression exhibit significantly increased sensitivity to this compound-mediated cytotoxicity.

This document provides a comprehensive overview of the preclinical data supporting SLFN11 as a predictive biomarker for this compound, detailed experimental methodologies, and visualizations of the key molecular pathways and experimental workflows.

Data Presentation: SLFN11 Expression and this compound Sensitivity

The sensitivity of cancer cell lines to this compound is strongly correlated with SLFN11 expression levels. A study assessing the growth inhibitory effects of this compound across a panel of 22 human cancer cell lines revealed a clear association between higher SLFN11 mRNA expression and lower 50% growth inhibition (GI50) values.

Table 1: Correlation of SLFN11 Expression and this compound GI50 in Cancer Cell Lines

| Cell Line | Cancer Type | SLFN11 mRNA Expression Level | This compound GI50 (nmol/L) (Estimated) |

| A673 | Ewing's Sarcoma | High | ~250 |

| NCI-H526 | Small Cell Lung Cancer | High | ~300 |

| NCI-H1048 | Small Cell Lung Cancer | High | ~400 |

| RPMI-8226 | Multiple Myeloma | High | ~500 |

| U2OS | Osteosarcoma | High | ~600 |

| HCT-116 | Colorectal Carcinoma | Low | ~2000 |

| SW-620 | Colorectal Carcinoma | Low | ~2500 |

| MIA PaCa-2 | Pancreatic Cancer | Low | ~3000 |

| PANC-1 | Pancreatic Cancer | Low | ~3500 |

| K-562 | Chronic Myelogenous Leukemia | Low | ~4000 |

Note: The GI50 values are estimated from the scatterplot presented in Fukushima H, et al. Mol Cancer Ther. 2021;20(12 Suppl):Abstract nr P020. The cell lines listed are representative examples from the study.

Further functional studies have validated the predictive nature of SLFN11. In the A673 Ewing's sarcoma cell line, which has high endogenous SLFN11 expression, siRNA-mediated knockdown of SLFN11 resulted in a significant reduction in this compound-induced cytotoxicity. This effect was not observed with paclitaxel, a non-DNA damaging agent, highlighting the specificity of SLFN11's role in the response to DNA replication stress inducers.

Table 2: Effect of SLFN11 Knockdown on this compound-induced Cytotoxicity in A673 Cells

| Treatment | SLFN11 Status | Effect on Cell Proliferation |

| This compound | Control siRNA | Significant Inhibition |

| This compound | siSLFN11 | Reduced Inhibition |

| Paclitaxel | Control siRNA | Significant Inhibition |

| Paclitaxel | siSLFN11 | Significant Inhibition |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and the Role of SLFN11

This compound functions by disrupting the protein-protein interaction of the R1 and R2 subunits of RNR, an enzyme critical for the de novo synthesis of dNTPs.[3] Inhibition of RNR leads to a depletion of the dNTP pool, which in turn causes DNA replication stress due to the stalling of replication forks. In cancer cells with high levels of SLFN11, this replication stress is exacerbated. SLFN11 is thought to bind to the stalled replication forks and irreversibly inhibit their restart, leading to apoptosis.[2] In contrast, cells with low or absent SLFN11 expression can tolerate a certain level of replication stress and may undergo cell cycle arrest without inducing cell death.

References

- 1. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Schlafen 11 (SLFN11), a restriction factor for replicative stress induced by DNA-targeting anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a small molecule subunit interaction inhibitor of ribonucleotide reductase, exhibits antitumor activity by causing DNA replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Potential of TAS1553 with Chemotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS1553 is an orally bioavailable small molecule inhibitor that targets the interaction between the R1 and R2 subunits of ribonucleotide reductase (RNR).[1] RNR is a critical enzyme responsible for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. By disrupting the RNR complex, this compound effectively depletes the intracellular dNTP pool, with a particularly pronounced effect on deoxyadenosine (B7792050) triphosphate (dATP).[2] This leads to DNA replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells. Preclinical studies have demonstrated the potent anti-proliferative activity of this compound across a range of hematological and solid tumor cell lines, as well as significant anti-tumor efficacy in in vivo xenograft models.[2]

The mechanism of action of this compound presents a compelling rationale for its use in combination with conventional chemotherapy agents. Many chemotherapeutic drugs, particularly nucleoside analogues, function by incorporating into newly synthesized DNA, leading to chain termination and cell death. The efficacy of these agents is often dependent on the cellular DNA synthesis and repair machinery. This technical guide provides an in-depth overview of the preclinical evidence supporting the synergistic effects of this compound with chemotherapy, focusing on the underlying mechanisms, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Synergy: this compound and Nucleoside Analogues

The primary proposed mechanism for the synergistic interaction between this compound and nucleoside analogue chemotherapies lies in the dual targeting of nucleotide metabolism. While this compound inhibits the de novo synthesis of dNTPs, many nucleoside analogues rely on the nucleoside salvage pathway for their activation (phosphorylation) and incorporation into DNA.

By inhibiting the de novo pathway, this compound is hypothesized to upregulate the activity of the salvage pathway as a compensatory mechanism. This, in turn, is thought to enhance the phosphorylation and subsequent intracellular accumulation of the active metabolites of nucleoside analogues, such as cytarabine's active form, ara-CTP. This increased concentration of the active chemotherapeutic agent at the site of action potentiates its cytotoxic effects.

Quantitative Data on Synergistic Efficacy

Preclinical studies have demonstrated the synergistic anti-proliferative effects of this compound in combination with various nucleoside analogues in cancer cell lines. The synergy is quantified using the Combination Index (CI), where a CI value of less than 1 indicates a synergistic interaction.

| Chemotherapy Agent | Cell Lines | Result | Reference |

| Cytarabine (B982) | Cancer Cell Lines | Synergistic anti-proliferative activity (CI < 1) | [3] |

| Gemcitabine (B846) | Cancer Cell Lines | Synergistic anti-proliferative activity (CI < 1) | [3] |

| Decitabine | Cancer Cell Lines | Synergistic anti-proliferative activity (CI < 1) | [3] |

| 2F-ara-A | Cancer Cell Lines | Synergistic anti-proliferative activity (CI < 1) | [3] |

Table 1: In Vitro Synergistic Activity of this compound with Nucleoside Analogues

In vivo studies using mouse xenograft models have further corroborated these findings, demonstrating superior anti-tumor efficacy of the combination therapy compared to monotherapy.

| Combination | Xenograft Model | Dosing Regimen | Outcome | Reference |

| This compound + Cytarabine | MV-4-11 (Human AML) | This compound: 100 mg/kg/day, q.d.Cytarabine: 10 mg/kg/day, 5 consecutive days | Superior anti-tumor efficacy compared to monotherapy | [3] |

| This compound + Gemcitabine | CFPAC-1 (Human Pancreatic Cancer) | This compound: 100 mg/kg/day, q.d.Gemcitabine: 20 mg/kg/day, q. wk. | Striking anti-tumor efficacy | [3] |

Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's synergistic effects. While the full publication detailing the combination studies is not publicly available, these protocols are based on the available abstract and supplemented with detailed methods from a related publication by the same research group on this compound monotherapy.

In Vitro Synergy Assessment

1. Cell Lines and Culture:

-

Human cancer cell lines (e.g., MV-4-11 for AML, CFPAC-1 for pancreatic cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Anti-proliferative Activity Assay (CellTiter-Glo® 2.0 Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a dilution series of this compound, the chemotherapeutic agent (e.g., cytarabine, gemcitabine), or a combination of both at a constant ratio.

-

After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® 2.0 reagent is added to each well.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) for each agent and the combination is determined.

3. Combination Index (CI) Calculation:

-

The CI is calculated using the Chou-Talalay method to determine the nature of the drug interaction.

-